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Compound Focus: Rebastinib

CAS No.: 1020172-07-9

Cat. No.: S547894

The table below summarizes the available quantitative and qualitative ADME data for Rebastinib from

preclinical and clinical studies.

Experimental

Propert Findings/Data
PEIYY g Model/Context
Absorption High oral bioavailability (F = 72-97%) [1]. Tablet Preclinical studies in mice
formulation showed 3-4 fold higher bioavailability and rats [1]; Phase 1
than powder-in-capsule (PIC) [2]. clinical trial in patients with
leukemia [2].
Distribution Information on volume of distribution and protein -
binding in humans is Not Available [3].
Metabolism Specific metabolites and enzymes involved are -
Not Available [3].
Excretion Route of elimination and half-life in humans are -
Not Available [3].
Pharmacokinetics = Rapidly absorbed after oral administration [2]. Phase 1 clinical trial [2].

(PK) Maximum Tolerated Dose (MTD) in humans was
150 mg tablets twice daily (BID) [2].

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s547894?utm_src=pdf-body
https://www.smolecule.com/products/s547894?utm_src=pdf-interest
https://www.smolecule.com/products/s547894?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37247937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5394958/
https://pubmed.ncbi.nlm.nih.gov/37247937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5394958/
https://go.drugbank.com/drugs/DB13005
https://go.drugbank.com/drugs/DB13005
https://go.drugbank.com/drugs/DB13005
https://pmc.ncbi.nlm.nih.gov/articles/PMC5394958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5394958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5394958/
https://www.smolecule.com/products/s547894?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Experimental

Property Findings/Data

Model/Context
Safety & Showed "reasonable safety" in preclinical models; Preclinical ADME and
Toxicology no mutagenicity in Ames tests; low potential for safety assays [1] [4];

hERG channel inhibition [1] [4]. In humans, dose- Phase 1 clinical trial [2].
limiting toxicities included dysarthria, muscle
weakness, and peripheral neuropathy [2].

Detailed Experimental Protocols from Key Studies

To help you evaluate the data, here are the methodologies used in the key studies cited.

¢ Preclinical ADME and Safety Assessment (2023 Study) [1] [4]: A comprehensive panel of
standardized in vitro assays was used:
o Absorption, Distribution, Metabolism, and Excretion (ADME) Assays: These assessed the
drug's fundamental properties.
o Ames Test: Conducted to evaluate mutagenic potential.
o hERG (human Ether-a-go-go Related Gene) Assay: Performed to assess the risk of
cardiotoxicity via prolonged QT interval.
o Pharmacokinetic Studies: These studies, which determine the drug's fate in the body, were
conducted in mouse and rat models to evaluate oral bioavailability and other PK parameters.
¢ Phase 1 Clinical Pharmacokinetic Study (2016) [2]: This first-in-human study established the
safety and pharmacokinetic profile in patients:
o Design: A single-arm, dose-escalation study in patients with relapsed/refractory chronic or
acute myeloid leukemia.
o Formulations: Both powder-in-capsule (PIC) and formulated tablets were tested.
o PK Sampling: Plasma samples were collected on Days 1, 8, 15, and 22 of Cycle 1. Sampling
included pre-dose and multiple time points up to 24 hours post-dose.
o Analysis: Plasma concentrations of Rebastinib were determined using liquid
chromatography-mass spectrometry (LC-MS/MS), and pharmacokinetic parameters were
derived using non-compartmental methods.

Rebastinib's Mechanism of Action and Kinase Targets
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Rebastinib is characterized as a switch control inhibitor [2] [5] [6]. It uniquely binds to the switch control
pocket of the kinase domain, locking it in an inactive conformation. This mechanism is different from typical

ATP-competitive inhibitors and can be effective against some resistance mutations [2].

The diagram below illustrates the primary molecular targets and associated pathways inhibited by

Rebastinib, contributing to its observed antitumor effects.
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Summary for Researchers

In summary, while a complete human ADME profile for Rebastinib is not publicly available, existing data

confirms its promising drug-like properties:

¢ It demonstrates high oral bioavailability in preclinical models [1].

¢ |ts unique switch control mechanism targets multiple kinases, including TIE2, BCR-ABL (including
the T315I mutation), and CDK16, which underpins its potential in oncology, particularly in disrupting
the tumor microenvironment and overcoming drug resistance [2] [5] [6].
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e Preclinical data supports its reasonable safety profile, though human trials identified specific
neurological and muscular dose-limiting toxicities [1] [2] [4].

The most significant data gap lies in the detailed characterization of its metabolism and excretion
pathways. For the most current information, you may need to consult proprietary databases or contact the

drug's developer directly.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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